molecular formula C18H12N4OS B12160107 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide

Cat. No.: B12160107
M. Wt: 332.4 g/mol
InChI Key: HZVBKBIKUDPMHL-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Pyrazine-2-carboxylic acid: Another building block used in the synthesis of heterocyclic compounds.

    N-Phenylpyrazine-2-carboxamide: A structurally related compound with similar biological activities.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide is unique due to its combined structural features of benzothiazole and pyrazine, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new drugs and materials with specific desired properties .

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C18H12N4OS/c23-17(21-12-6-2-1-3-7-12)15-16(20-11-10-19-15)18-22-13-8-4-5-9-14(13)24-18/h1-11H,(H,21,23)

InChI Key

HZVBKBIKUDPMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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